BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
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Overview
Description
Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core structure.
Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions using reagents such as cyanide salts.
Amination: The amino group is introduced through amination reactions, often using amines or ammonia under suitable conditions.
Pyridinyl Substitution: The pyridinyl group is introduced through substitution reactions, typically using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Cyanide salts, amines, pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(PYRIDIN-4-YL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-8-(biphenyl-4-yl)-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
- Methyl 4-(6-amino-5,7,7-tricyano-2-methyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide
Uniqueness
Benzyl 6-amino-5,7,7-tricyano-8-(4-pyridinyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
304013-03-4 |
---|---|
Molecular Formula |
C25H20N6O2 |
Molecular Weight |
436.5g/mol |
IUPAC Name |
benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-pyridin-4-yl-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H20N6O2/c26-12-20-19-8-11-31(24(32)33-14-17-4-2-1-3-5-17)13-21(19)22(18-6-9-30-10-7-18)25(15-27,16-28)23(20)29/h1-10,21-22H,11,13-14,29H2/t21-,22+/m0/s1 |
InChI Key |
FRBMZJZAGOSBMK-FCHUYYIVSA-N |
Isomeric SMILES |
C1C=C2[C@H](CN1C(=O)OCC3=CC=CC=C3)[C@H](C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4 |
SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4 |
Canonical SMILES |
C1C=C2C(CN1C(=O)OCC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
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